2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol
Description
2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol (CAS No. 96994-64-8) is a pyridine-derived compound featuring a central ethanol backbone substituted with two methoxy groups and a pyridin-4-yl moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is commercially available for research and development purposes, with suppliers such as Toronto Research Chemicals and CymitQuimica offering quantities ranging from 50 mg to 500 mg .
Properties
CAS No. |
96994-64-8 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methoxy and hydroxyl groups. One common method involves the reaction of 4-pyridineethanol with methanol in the presence of an acid catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of 2,2-dimethoxy-2-(pyridin-4-yl)acetaldehyde.
Reduction: Formation of 2,2-dimethoxy-2-(piperidin-4-yl)ethan-1-ol.
Substitution: Formation of various substituted ethan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and methoxy groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
(a) 1-(Pyridin-4-yl)ethan-1-ol
- Structure : Simpler analog lacking dimethoxy groups.
- Properties: Molecular formula C₇H₉NO (vs. C₉H₁₃NO₃ for the target compound), lower molecular weight (123.15 g/mol vs. 199.20 g/mol), and reduced steric hindrance.
- Applications : Used in redox-sensitive probes for drug delivery systems due to its hydroxyl-pyridine interaction .
- Key Difference : The absence of dimethoxy groups likely reduces metabolic stability compared to the target compound, as methoxy substituents often hinder oxidative degradation .
(b) (4-Methoxypyridin-2-yl)-methanol
- Structure: Methoxy group on the pyridine ring (position 4) and a methanol substituent (position 2).
- Properties: Molecular formula C₇H₉NO₂, highlighting positional isomerism differences.
Dimethoxy-Substituted Analogs
(a) (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
- Structure: Chlorine substituent on pyridine (position 2) and a dimethoxymethyl-methanol chain.
- Properties: Molecular formula C₁₀H₁₃ClNO₃, with chlorine enhancing electrophilicity.
- Key Difference : The chlorine atom introduces steric and electronic effects that may influence pharmacological activity, such as binding to cholinesterase enzymes, as seen in related dual inhibitors .
Thioether and Imidazole Derivatives
(a) 2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol
- Structure : Combines imidazole, thioether, and fluorinated aryl/pyridyl groups.
- Applications : Demonstrates selectivity for p38α mitogen-activated protein kinase (MAPK), a target in inflammatory diseases .
- Key Difference: The thioether and imidazole moieties enhance target specificity but may reduce metabolic stability compared to the dimethoxy-ethanol scaffold .
(b) 2-((3-Methylbutan-2-yl)amino)pyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol
- Modification : Replacement of a methylene group with a thioether improves metabolic stability (20% biotransformation after 4 hours in human liver microsomes) .
- Key Insight: Structural optimization of the ethanol-pyridine backbone (e.g., methoxy vs. thioether substitutions) critically impacts drug-like properties.
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